molecular formula C29H24FN5O B11325374 [4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-fluorophenyl)methanone

[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl](2-fluorophenyl)methanone

Cat. No.: B11325374
M. Wt: 477.5 g/mol
InChI Key: HPPDEOJZSXDRFD-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a piperazine ring substituted with a fluorobenzoyl group. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,7-diphenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one with suitable reagents can yield the desired core structure . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the fluorobenzoyl group .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .

Chemical Reactions Analysis

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. It is known to inhibit certain kinases, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C29H24FN5O

Molecular Weight

477.5 g/mol

IUPAC Name

[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C29H24FN5O/c30-25-14-8-7-13-23(25)29(36)34-17-15-33(16-18-34)27-26-24(21-9-3-1-4-10-21)19-35(28(26)32-20-31-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2

InChI Key

HPPDEOJZSXDRFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6F

Origin of Product

United States

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